Rhodomycin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biosynthesis studies

Scientists are interested in understanding the complex pathway by which Rhodomycin A is produced by Streptomyces coelicolor. This knowledge can be applied to engineering similar molecules with potentially better therapeutic properties [1, 4].

Antimicrobial activity studies

While Rhodomycin A may not be a viable antibiotic itself, researchers use it to study how it affects bacterial growth and identify its mechanism of action. This information can be valuable in developing new antibiotics to combat resistant bacteria [5].

Cellular function studies

Rhodomycin A can interact with DNA and interfere with cell division. Researchers use it to investigate DNA replication and repair mechanisms, providing insights into fundamental cellular processes [6].

Please note

This is not an exhaustive list of all scientific research applications of Rhodomycin A.

Here are the references used for this answer:

- [1] Anthracycline Chemistry and Biology I: Biological Occurrence and

- [2] Antibiotics: Origin, Nature and Properties

- [3] Medicinal Chemistry

- [4] Anthracycline Chemistry and Biology I: Biological Occurence and

- [5] Studies on the in Vitro and in Vivo Activities of Rhodomycins

- [6] Interaction of Rhodomycins with DNA

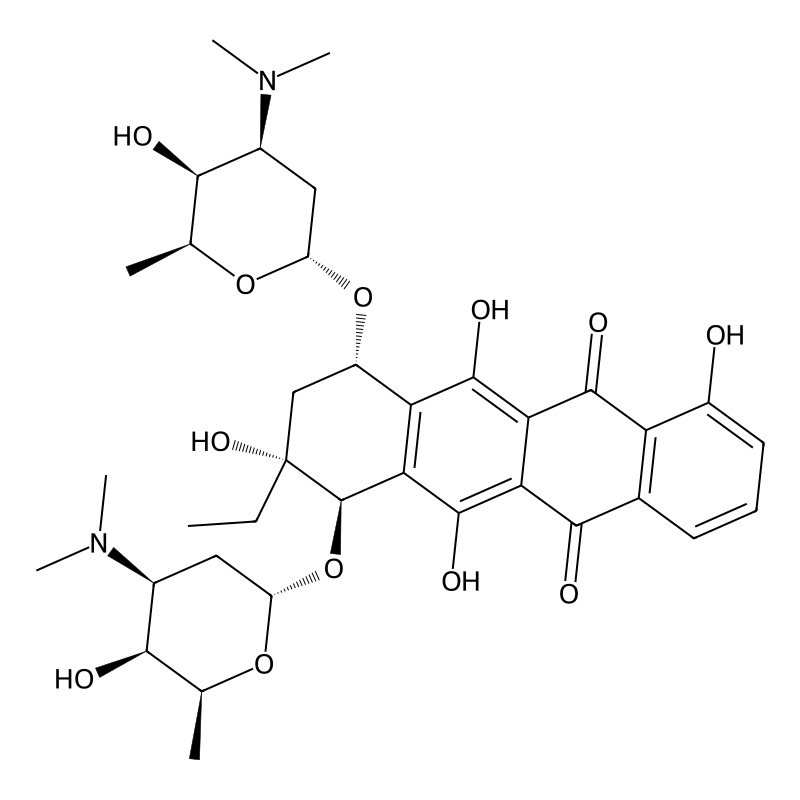

Rhodomycin A is an anthracycline antibiotic derived from the bacterium Streptomyces purpurascens. It is characterized by a complex structure featuring a tetracyclic core with various hydroxyl and methoxy groups. Its chemical formula is C₃₁H₃₇NO₁₁, and it exhibits notable antitumor properties, making it a subject of interest in cancer research. Rhodomycin A functions by intercalating into DNA, disrupting cellular processes and inhibiting the proliferation of cancer cells .

Rhodomycin A exhibits significant biological activity, particularly as an anticancer agent. It has been shown to suppress lung cancer cell progression by modulating Src-related signaling pathways, which are crucial for cell growth and survival. This compound also demonstrates antibacterial properties against various pathogens, making it valuable in treating infections alongside its anticancer effects .

The synthesis of Rhodomycin A can be achieved through microbial fermentation using Streptomyces purpurascens as a natural source. This method allows for the extraction of the compound along with its analogs. Chemical synthesis routes have also been developed but often involve complex multi-step reactions that can be costly and environmentally taxing . Alternative synthetic methods focus on creating analogs with enhanced efficacy or reduced toxicity.

Rhodomycin A is primarily utilized in cancer chemotherapy due to its potent cytotoxic effects against tumor cells. Its ability to intercalate into DNA makes it effective in disrupting the replication process of rapidly dividing cells. Additionally, ongoing research explores its potential applications in treating bacterial infections, making it a dual-purpose compound in pharmacology .

Studies on Rhodomycin A have revealed its interactions with various cellular targets. It primarily interacts with DNA and enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells. Furthermore, research indicates that Rhodomycin A may influence signaling pathways associated with cell survival and proliferation, particularly through modulation of Src family kinases .

Several compounds share structural and functional similarities with Rhodomycin A. These include:

- Daunorubicin: An anthracycline antibiotic similar in structure and mechanism; used extensively in cancer treatment.

- Doxorubicin: Another well-known anthracycline with a broader spectrum of anticancer activity.

- Aklavinone: An intermediate in the biosynthesis of Rhodomycin A that exhibits similar biological properties but differs in structure.

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Rhodomycin A | Tetracyclic core | Cancer chemotherapy | Src-targeted action |

| Daunorubicin | Tetracyclic core | Cancer chemotherapy | More potent against leukemia |

| Doxorubicin | Tetracyclic core | Cancer chemotherapy | Broader spectrum of activity |

| Aklavinone | Tetracyclic core | Intermediate in synthesis | Precursor to Rhodomycin derivatives |

Rhodomycin A's uniqueness lies in its specific targeting of Src pathways, which may offer advantages over other anthracyclines that do not exhibit this specificity .

Gene Cluster Organization in Streptomyces species

rdm Operon Components and Regulatory Elements

The biosynthesis of Rhodomycin A is governed by a well-organized gene cluster in Streptomyces purpurascens, primarily centered around the rdm operon [1] [2]. This gene cluster represents a classical example of coordinated gene expression in secondary metabolite biosynthesis, where functionally related genes are clustered together and subjected to coordinated transcriptional control [3].

The rdm operon contains multiple genes designated rdmA through rdmF, each encoding specific enzymes that participate in distinct steps of rhodomycin biosynthesis [4] [5] [2]. The organization of these genes follows the typical pattern observed in Streptomyces biosynthetic gene clusters, where structural genes encoding biosynthetic enzymes are co-localized with regulatory elements that control their expression [6].

Within the regulatory framework of the rdm operon, several key components have been identified. The operon contains promoter regions that serve as binding sites for RNA polymerase, initiating transcription of the biosynthetic genes [7] [8]. These promoter elements are subject to both positive and negative regulation, allowing for precise temporal control of rhodomycin production during the bacterial life cycle [9] [10].

Operator sequences within the rdm operon function as binding sites for regulatory proteins that modulate gene expression in response to environmental conditions and cellular physiological state [11] [8]. These regulatory elements ensure that rhodomycin biosynthesis occurs under appropriate conditions, optimizing resource allocation and metabolic efficiency [3] [10].

The rdm gene cluster also contains additional regulatory elements beyond the core operon structure. These include transcriptional activators and repressors that respond to various cellular signals, including nutrient availability, growth phase, and stress conditions [10] [6]. The complex regulatory network governing rhodomycin biosynthesis represents a sophisticated mechanism for controlling secondary metabolite production in response to environmental cues.

Glycosyltransferase (rhoG) Functionality

The glycosyltransferase gene rhoG plays a crucial role in rhodomycin biosynthesis, specifically catalyzing the glycosylation of ε-rhodomycinone, the key aglycone intermediate in the pathway [12] [13]. This enzyme represents a critical step in the conversion of the polyketide-derived aglycone into the final glycosylated anthracycline antibiotic [14] [15].

RhoG is located within a gene cluster specifically involved in the biosynthesis of the constitutive deoxysugar component of β-rhodomycin [12]. The enzyme exhibits substrate specificity for ε-rhodomycinone, the tetracyclic aglycone that serves as the acceptor molecule for sugar attachment [1] [16]. This specificity is essential for proper assembly of the final rhodomycin structure, as the sugar moiety is critical for biological activity of anthracycline antibiotics [17] [18].

Functional characterization of rhoG has been accomplished through gene disruption experiments, which demonstrate its essential role in rhodomycin production [12]. When the rhoG gene is inactivated, complete loss of β-rhodomycin productivity occurs, accompanied by accumulation of the non-glycosylated intermediate ε-rhodomycinone [16] [12]. This phenotype confirms that RhoG catalyzes an obligatory step in the biosynthetic pathway, without which functional rhodomycin cannot be produced.

Complementation studies have further validated the function of rhoG, demonstrating that introduction of the wild-type gene into disruption mutants restores rhodomycin production [12]. This genetic evidence, combined with biochemical characterization, establishes RhoG as the glycosyltransferase responsible for the critical glycosylation step that converts the aglycone precursor into the biologically active glycosylated anthracycline [14] [13].

The substrate flexibility of glycosyltransferases related to RhoG has been explored in heterologous expression systems, revealing potential for engineering novel anthracycline derivatives with altered sugar moieties [17] [15]. This characteristic makes RhoG and related enzymes valuable tools for combinatorial biosynthesis approaches aimed at generating new rhodomycin analogs with potentially improved pharmacological properties.

Enzymatic Tailoring Reactions

Aklavinone-11-Hydroxylase (RdmE) Activity

RdmE represents a key enzymatic component in rhodomycin biosynthesis, functioning as a flavin adenine dinucleotide (FAD)-dependent monooxygenase that catalyzes the hydroxylation of aklavinone at the C-11 position [19] [5] [20]. This enzyme is encoded by the rdmE gene, which produces a 535-amino acid protein with a molecular mass of 60 kDa [19] [21].

The enzyme exhibits broad substrate specificity within the anthracyclinone family, hydroxylating not only aklavinone to produce ε-rhodomycinone, but also converting 11-deoxy-β-rhodomycinone to β-rhodomycinone both in vivo and in vitro [4] [5]. This dual functionality demonstrates the versatility of RdmE in anthracycline modification and its central role in diversifying the structural landscape of rhodomycin-related compounds [22] [23].

Kinetic characterization of RdmE reveals distinct cofactor preferences and catalytic parameters. The enzyme can utilize both NADPH and NADH as electron donors, though it shows preferential activity with NADPH and exhibits slow inactivation in the presence of NADH [19] [21]. The apparent Km values have been determined as 2 mM for NADPH and 10 μM for aklavinone, indicating high affinity for the substrate and moderate affinity for the cofactor [19] [20].

Structural studies of RdmE have provided insights into its catalytic mechanism and substrate recognition. The enzyme contains three distinct domains: a FAD-binding domain, a substrate-binding domain, and a C-terminal thioredoxin-like domain of unknown function [20] [24]. The substrate is bound in a hydrophobic pocket within the enzyme interior, with access provided through a pathway distinct from that used by the FAD cofactor [24].

The enzyme demonstrates strict substrate specificity requirements, showing activity only with non-glycosylated substrates possessing C9-R stereochemistry [5] [20]. Compounds such as 15-demethoxyaklavinone and decarbomethoxyaklavinone do not serve as substrates, highlighting the precise structural requirements for RdmE recognition and catalysis [4] [5]. This specificity pattern indicates that RdmE functions early in the biosynthetic pathway, before glycosylation and certain other structural modifications occur.

Post-Polyketide Modifications

The transformation of rhodomycin polyketide intermediates into final bioactive compounds involves a series of post-polyketide modifications catalyzed by specific tailoring enzymes [25] [22]. These modifications are essential for generating the structural diversity and biological activity characteristic of rhodomycin antibiotics [23] [26].

RdmC functions as an aclacinomycin methyl esterase, catalyzing the removal of methoxy groups from the C-15 position of aclacinomycin intermediates [4] [5]. This enzyme converts aclacinomycin T to 15-demethoxyaclacinomycin T, representing a critical demethylation step in the biosynthetic pathway [2]. The activity of RdmC is most pronounced on single-sugar derivatives, with activity decreasing by 70-90% on two- and three-sugar aclacinomycins [4] [5].

RdmB operates as an aclacinomycin-10-hydroxylase, capable of both removing carboxyl groups from the C-10 position and adding hydroxyl groups at the same position [4] [5] [2]. This dual functionality allows RdmB to catalyze both oxidative and reductive modifications, contributing to the structural diversity of rhodomycin products [27] [22]. Like RdmC, RdmB shows highest activity on monosugar derivatives, suggesting that these modifications occur primarily after addition of the first sugar moiety [4] [5].

The sequential action of these post-polyketide tailoring enzymes follows a specific order that maximizes catalytic efficiency. RdmC typically acts first, converting aclacinomycin T to 15-demethoxyaclacinomycin T, which then serves as substrate for RdmB to produce 10-decarbomethoxyaclacinomycin T and subsequently rhodomycin B [4] [5]. This ordered sequence ensures proper intermediate flow through the biosynthetic pathway and prevents accumulation of undesired side products.

Substrate inhibition studies have revealed that aclacinomycin A competitively inhibits the C-10 modifications catalyzed by both RdmB and RdmC [4] [5]. This competitive inhibition suggests that larger glycosylated intermediates may regulate the flux through these modification steps, providing a mechanism for pathway control and product distribution [25] [22].

The post-polyketide modification system in rhodomycin biosynthesis exemplifies the sophisticated enzymatic machinery that generates structural diversity in anthracycline antibiotics [23] [26]. These tailoring reactions occur with high substrate specificity and temporal control, ensuring efficient conversion of polyketide precursors into bioactive natural products with precise structural features [22] [28].

Comparative Analysis with Daunorubicin Biosynthesis

The biosynthetic pathways of rhodomycin A and daunorubicin share fundamental similarities while exhibiting key differences that account for their distinct structural and biological properties [29] [30]. Both pathways utilize ε-rhodomycinone as a central intermediate, derived from identical polyketide synthase-mediated assembly of acetate and propionate building blocks [31] [32].

The shared utilization of ε-rhodomycinone as a branching point intermediate represents a critical convergence in anthracycline biosynthesis [29] [30]. Studies using radiolabeled precursors have demonstrated that 63-73% of daunorubicin glycosides can be derived from ε-rhodomycinone, indicating its central role in both pathways [29]. This common intermediate allows for potential cross-feeding and hybrid product formation when genes from both pathways are expressed in heterologous hosts [17] [33].

Sugar moiety attachment represents a major point of divergence between the two pathways. Rhodomycin biosynthesis utilizes L-rhodosamine as the sugar component, while daunorubicin incorporates L-daunosamine [34] [18]. The glycosyltransferases responsible for these attachments (RhoG for rhodomycin, DnrS for daunorubicin) exhibit distinct substrate specificities that ensure appropriate sugar selection [17] [12].

Post-glycosylation modifications follow different patterns in the two pathways [27] [35]. The rhodomycin pathway employs RdmC and RdmB for C-15 demethylation and C-10 modifications, respectively, while the daunorubicin pathway utilizes DnrP (esterase), DnrK (methyltransferase), and DoxA (cytochrome P450) for sequential transformations leading to daunorubicin and doxorubicin [17] [36] [37].

Regulatory control mechanisms also differ between the pathways. The rhodomycin pathway appears to have more stringent control over substrate specificity, with RdmB and RdmC showing strong preference for monosugar derivatives [4] [5]. In contrast, the daunorubicin pathway enzymes DnrP and DnrK can act on multiple glycosylated intermediates with more relaxed substrate requirements [27].

Temporal regulation of enzymatic activities varies between the pathways. In rhodomycin biosynthesis, modifications at C-10 occur principally after addition of the first sugar, as evidenced by the substrate preferences of RdmB and RdmC [4] [5]. The daunorubicin pathway allows for more flexible timing of modifications, with DnrK capable of methylating at least five different biosynthetic intermediates [27].

The comparative analysis reveals that while both pathways share core polyketide assembly and initial glycosylation steps, they diverge significantly in their post-glycosylation tailoring reactions and regulatory mechanisms [27] [22]. These differences account for the distinct structural features and biological activities of rhodomycin A versus daunorubicin and doxorubicin, demonstrating how evolutionary divergence in biosynthetic pathways generates chemical diversity in natural product families [23] [37].